Methyl 4-ethoxybenzoate
CAS No.: 23676-08-6
Cat. No.: VC0535164
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23676-08-6 |
---|---|
Molecular Formula | C10H12O3 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | methyl 4-ethoxybenzoate |
Standard InChI | InChI=1S/C10H12O3/c1-3-13-9-6-4-8(5-7-9)10(11)12-2/h4-7H,3H2,1-2H3 |
Standard InChI Key | RNHXTCZZACTEMK-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)C(=O)OC |
Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)OC |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Methyl 4-ethoxybenzoate, systematically named methyl 4-ethoxybenzoate, is an ester derivative of 4-ethoxybenzoic acid. Its structure consists of a benzene ring substituted with an ethoxy group (–OCHCH) at the para position and a methoxycarbonyl group (–COOCH) at the adjacent position. The International Union of Pure and Applied Chemistry (IUPAC) name reflects this substitution pattern, while common synonyms include methyl p-ethoxybenzoate and 4-ethoxybenzoic acid methyl ester .
Table 1: Key Identifiers of Methyl 4-Ethoxybenzoate
Property | Value | Source |
---|---|---|
CAS Number | 23676-08-6 | |
Molecular Formula | ||
Molecular Weight | 180.20 g/mol | |
Beilstein Reference | 2691838 | |
EINECS Number | 245-817-5 |
Synthesis and Manufacturing
Conventional Alkylation Methods
The most widely reported synthesis involves the alkylation of methyl paraben (methyl 4-hydroxybenzoate) with diethyl sulfate in the presence of potassium carbonate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group of methyl paraben is replaced by an ethoxy group. A typical procedure involves refluxing methyl paraben (0.657 mol) with diethyl sulfate (0.98 mol) and potassium carbonate (1.31 mol) in 2-butanone at 78–80°C for 2 hours, yielding methyl 4-ethoxybenzoate with a purity exceeding 99.6% .
Table 2: Optimal Reaction Conditions for Synthesis
Parameter | Value | Source |
---|---|---|
Solvent | 2-Butanone | |
Temperature | 78–80°C | |
Reaction Time | 2 hours | |
Catalyst | Potassium carbonate | |
Yield | 99.64% |
Alternative Synthetic Routes
Physical and Chemical Properties
Physicochemical Characteristics
Methyl 4-ethoxybenzoate is a white crystalline solid at room temperature, with a melting point range of 36–38°C and a boiling point of 160°C at 20 mmHg . Its density is estimated at 1.1272 g/cm³, and it exhibits moderate solubility in organic solvents such as ethanol, ether, and dimethyl sulfoxide (DMSO), while being insoluble in water .
Table 3: Physical Properties of Methyl 4-Ethoxybenzoate
Property | Value | Source |
---|---|---|
Melting Point | 36–38°C | |
Boiling Point | 160°C (20 mmHg) | |
Density | 1.1272 g/cm³ (estimate) | |
Refractive Index | 1.5160 (estimate) | |
Flash Point | >110°C |
Stability and Reactivity
The compound is stable under ambient storage conditions but decomposes upon exposure to strong oxidizing agents, releasing carbon monoxide and dioxide. It is incompatible with bases, which may induce saponification of the ester group .
Analytical Characterization
Spectroscopic Analysis
Electron ionization mass spectrometry (EI-MS) studies reveal characteristic fragmentation patterns. Major fragment ions arise from the loss of the ethoxy group (–OCHCH) as an alcohol, followed by the elimination of the methoxy group (–OCH) as methanol. These pathways are confirmed by deuterium labeling and tandem MS experiments .
Chromatographic Behavior
Gas chromatography (GC) analysis using capillary columns shows a retention time consistent with its molecular weight and polarity. High-performance liquid chromatography (HPLC) methods report a purity of >98% for commercially available samples .
Industrial and Research Applications
Pharmaceutical Intermediate
Methyl 4-ethoxybenzoate serves as a key precursor in synthesizing apricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used in anti-inflammatory therapies. Its ethoxy group enhances the metabolic stability of derived pharmaceuticals .
Material Science
The compound is employed in polymer research to modify resin properties, leveraging its aromatic structure to enhance thermal stability in epoxy formulations .
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